molecular formula C11H15NO4 B15356067 Ethyl 2-(4-amino-2-methoxyphenoxy)acetate CAS No. 158425-74-2

Ethyl 2-(4-amino-2-methoxyphenoxy)acetate

Cat. No.: B15356067
CAS No.: 158425-74-2
M. Wt: 225.24 g/mol
InChI Key: VXXFDACUNJUVMW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-2-methoxyphenoxy)acetate is a phenyl ether derivative with a methoxy group at the 2-position and an amino group at the 4-position of the aromatic ring, linked to an ethyl acetate moiety. This compound serves as a critical precursor in synthesizing dual glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ) activators, which are promising therapeutic agents for type 2 diabetes .

Properties

CAS No.

158425-74-2

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 2-(4-amino-2-methoxyphenoxy)acetate

InChI

InChI=1S/C11H15NO4/c1-3-15-11(13)7-16-9-5-4-8(12)6-10(9)14-2/h4-6H,3,7,12H2,1-2H3

InChI Key

VXXFDACUNJUVMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)N)OC

Origin of Product

United States

Scientific Research Applications

Chemistry: Ethyl 2-(4-amino-2-methoxyphenoxy)acetate is used as an intermediate in the synthesis of more complex organic compounds. Biology: The compound can be used in biological studies to investigate the effects of methoxy-substituted phenols on biological systems. Medicine: Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(4-amino-2-methoxyphenoxy)acetate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituents (Aromatic Ring) Functional Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications References
Ethyl 2-(4-amino-2-methoxyphenoxy)acetate 4-NH₂, 2-OCH₃ Ester, amino, methoxy C₁₁H₁₅NO₄ 225.24 56–58 Pharmaceutical precursor
Ethyl 2-(2-methoxy-4-methylphenoxy)acetate 4-CH₃, 2-OCH₃ Ester, methoxy, methyl C₁₂H₁₆O₄ 224.26 Intermediate in agrochemicals
Ethyl 2-(4-chlorophenoxy)acetoacetate 4-Cl Ester, acetoacetate C₁₂H₁₃ClO₄ 256.68 Chemical synthesis
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate 4-OCH₃ Oxoacetate, amino C₁₁H₁₃NO₄ 223.23 Pharmaceutical intermediates
Ethyl 4-methylphenoxyacetate 4-CH₃ Ester C₁₁H₁₄O₃ 194.23 Food additives, fragrances

Functional and Application Differences

  • Pharmaceutical Potential: The amino-methoxy combination in this compound is critical for dual GK/PPARγ activation, a feature absent in methyl- or halogen-substituted analogues .
  • Agrochemical Use: Ethyl 2-(4-fluoro-2-methylphenoxy)acetate (C₁₁H₁₃FO₃) leverages fluorine’s electronegativity for herbicidal activity, while the target compound’s amino group directs it toward metabolic regulation .
  • Thermal Stability: The target compound’s hydrogen-bonded crystal lattice (observed via X-ray) enhances stability compared to Ethyl 4-methylphenoxyacetate, which lacks such interactions .

Research Findings and Trends

  • Computational Insights: DFT studies on this compound highlight charge delocalization across the ester and amino groups, explaining its reactivity in drug synthesis .
  • Safety Profiles: Ethyl 2-(2-methoxy-4-methylphenoxy)acetate requires stringent handling due to irritant properties (GHS Hazard Statements), whereas the amino derivative’s safety data emphasize oxidative sensitivity .
  • Biological Activity: Compounds with electron-withdrawing groups (e.g., chlorine in Ethyl 2-(4-chlorophenoxy)acetoacetate) exhibit lower bioactivity compared to amino/methoxy derivatives in diabetes research .

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